1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Catalog No.
S15940630
CAS No.
M.F
C10H11ClO2S
M. Wt
230.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1...

Product Name

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

IUPAC Name

1-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

InChI

InChI=1S/C10H11ClO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2

InChI Key

GJAHQEQPADYCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCCO)Cl

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound characterized by a chlorophenyl group, a hydroxyethylthio group, and an ethanone backbone. Its molecular formula is C10H11ClO2SC_{10}H_{11}ClO_2S, with a molecular weight of approximately 230.71g/mol230.71\,g/mol. The compound features a carbonyl group adjacent to a thioether, contributing to its chemical reactivity and potential biological activity. The presence of the chlorophenyl group enhances its lipophilicity, which can influence interactions within biological systems .

  • Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
  • Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents .

Research indicates that 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one exhibits potential biological activity, including antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets, where the hydroxyethylthio group forms hydrogen bonds with biological macromolecules, while the chlorophenyl group engages in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects .

The synthesis of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic addition mechanism followed by oxidation to yield the desired product.

Reaction Conditions

  • Temperature: Room temperature to 50°C
  • Solvent: Ethanol or methanol
  • Reaction Time: 2–4 hours

In industrial settings, continuous flow reactors may be utilized to optimize yield and efficiency, often incorporating catalysts and automated systems .

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several applications across different fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activity.
  • Medicine: Explored as a lead compound for drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Interaction studies involving 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques like molecular docking simulations and binding assays are employed to understand its pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one:

Compound NameStructural FeaturesUnique Characteristics
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-olHydroxyethyl group instead of ketoneAlcohol functionality may alter reactivity
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-sulfoneSulfone group instead of thioetherEnhanced stability and different reactivity patterns
1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-oneFluorine substitution on phenyl ringIncreased lipophilicity affecting biological interactions

Uniqueness

The uniqueness of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one lies in its specific combination of functional groups that confer distinct reactivity patterns and biological interactions compared to these similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.0168285 g/mol

Monoisotopic Mass

230.0168285 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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